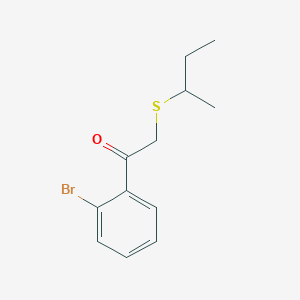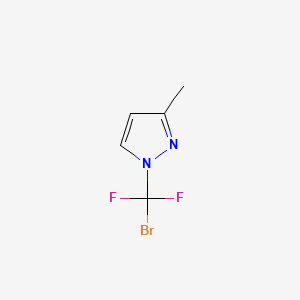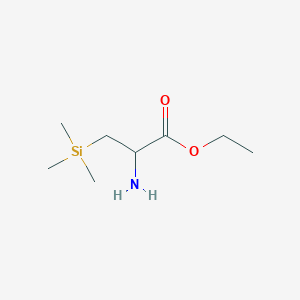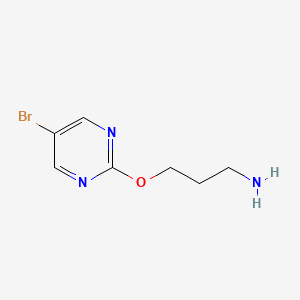
3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine is an organic compound that belongs to the class of pyrimidines. It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an amine group attached to a propan-1-amine chain through an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-bromopyrimidine with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromopyrimidin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the propan-1-amine chain.
(2S)-1-(1H-Indol-3-yl)-3-{[5-(3-Methyl-1H-Indazol-5-yl)pyridin-3-yl]oxy}propan-2-ol: Contains an indole moiety and a different substitution pattern.
Uniqueness
3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H10BrN3O |
|---|---|
Peso molecular |
232.08 g/mol |
Nombre IUPAC |
3-(5-bromopyrimidin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C7H10BrN3O/c8-6-4-10-7(11-5-6)12-3-1-2-9/h4-5H,1-3,9H2 |
Clave InChI |
VDLGNGISIFTYDE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)OCCCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


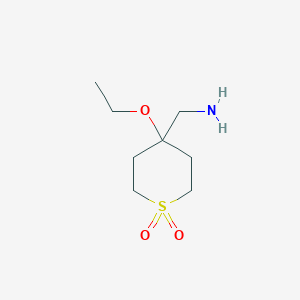
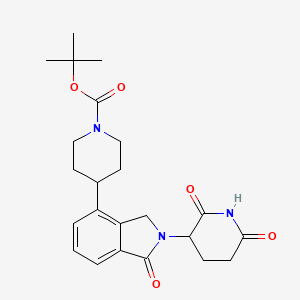
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
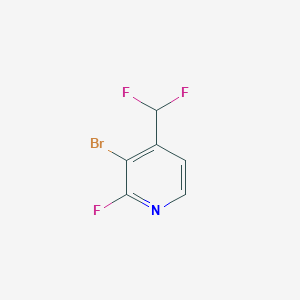

![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
aminehydrochloride](/img/structure/B13546862.png)
